1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-8-9-21-14-10-13(2-5-17-14)15(19)18-6-3-12(11-16)4-7-18/h2,5,10,12H,3-4,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWFSWHDLIGYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCC(CC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile involves several steps. One common method includes the reaction of piperidine-4-carbonitrile with 2-(2-methoxyethoxy)isonicotinoyl chloride under specific conditions. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isonicotinoyl moiety. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the production of advanced materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . For instance, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 2-methoxyethoxy group in the target compound likely enhances solubility compared to chloroethyl () or aryl groups ().
Biological Activity
1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a pyridine carbonyl moiety and a carbonitrile group. The presence of the methoxyethoxy group enhances its solubility and bioavailability, which is crucial for pharmacological applications.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Compound A | 2-4 | M. tuberculosis |
| Compound B | 0.5-4 | Resistant M. tuberculosis |
| Compound C | ≥1000 | Other microorganisms |
In a study, certain derivatives displayed selective activity against M. tuberculosis, with MIC values significantly lower than those for other tested microorganisms, indicating a targeted effect with minimal toxicity to human cells (IC50 > 50 μg/mL) .
Anti-inflammatory Activity
Piperidine derivatives have been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.
Case Study: Inhibition of Pro-inflammatory Cytokines
A study demonstrated that a related piperidine derivative effectively reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro, suggesting potential therapeutic applications in chronic inflammation .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in immune responses.
- Cell Signaling Interference : By affecting cell signaling pathways, it may alter the expression of genes related to inflammation and infection.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of piperidine derivatives. For example, modifications on the pyridine ring have been shown to enhance antimicrobial efficacy while maintaining low toxicity profiles .
Table 2: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
